1,3-dimethyl-7-(4-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
説明
1,3-Dimethyl-7-(4-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived compound characterized by substitutions at the 7- and 8-positions of the purine scaffold. The 7-position is occupied by a 4-methylbenzyl group, while the 8-position features a 4-methylpiperidinylmethyl moiety. The compound’s synthesis likely involves alkylation or nucleophilic substitution at the 7- and 8-positions, as seen in analogous purine derivatives . Crystallographic characterization of such compounds often employs SHELX programs for structure refinement .
特性
IUPAC Name |
1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-15-5-7-17(8-6-15)13-27-18(14-26-11-9-16(2)10-12-26)23-20-19(27)21(28)25(4)22(29)24(20)3/h5-8,16H,9-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSXGIFOPLITKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2CC4=CC=C(C=C4)C)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Overview
1,3-Dimethyl-7-(4-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a complex purine derivative with significant potential in biological and pharmacological applications. This compound features a unique structure that includes multiple functional groups, contributing to its diverse biological activities. Understanding its mechanisms of action and biological effects is crucial for its application in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C21H27N5O2
- Molecular Weight : 381.47 g/mol
- CAS Number : [not provided in the search results]
The compound consists of a purine core substituted with a 4-methylbenzyl group and a 4-methylpiperidin-1-yl group, which are essential for its biological activity.
The biological activity of this compound primarily involves:
1. Enzyme Inhibition :
The compound has been studied for its ability to inhibit various enzymes, which can alter metabolic pathways. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation.
2. Receptor Binding :
It interacts with specific receptors in the body, potentially modulating signaling pathways that affect physiological responses. The binding affinity to these receptors can influence various biological processes.
In Vitro Studies
Research has indicated that 1,3-dimethyl-7-(4-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione exhibits notable biological activities:
| Activity Type | IC50 Value (µM) | Reference |
|---|---|---|
| Acetylcholinesterase Inhibition | 0.089 | |
| Enzyme Inhibition (General) | Varies by target |
These values indicate the potency of the compound against specific biological targets.
Study on Enzyme Inhibition
A study evaluated the compound's potential as an AChE inhibitor using Ellman's method. The results demonstrated that it exhibited significant inhibitory activity, with an IC50 value of 0.089 µM, making it one of the most potent inhibitors among tested compounds. Molecular docking studies further elucidated the binding interactions between the compound and AChE, highlighting its potential therapeutic applications in neurodegenerative diseases like Alzheimer's.
Receptor Interaction Studies
Another research focused on the receptor interaction profile of this compound. It was found to bind selectively to certain adenosine receptors, which are implicated in various physiological processes including sleep regulation and inflammation. The selectivity of binding suggests that this compound could be developed as a therapeutic agent targeting these pathways.
類似化合物との比較
Table 1: Structural Comparison of Purine-2,6-dione Derivatives
*Estimated based on molecular formula.
Key Observations:
7-Substituent Variability : The 4-methylbenzyl group in the target compound is structurally similar to benzyl or 3-phenylpropyl groups in analogues . These hydrophobic substituents likely enhance membrane permeability or receptor binding.
8-Substituent Impact: Piperidine vs. Piperazine: The target compound’s 4-methylpiperidinyl group (saturated 6-membered ring with one nitrogen) contrasts with piperazinyl (two nitrogens) in analogues . Piperidine derivatives may exhibit better metabolic stability compared to piperazines, which are prone to oxidation . Amino vs. Methyl Modifications: BI 1356’s 3-amino-piperidinyl group confers superior DPP-4 inhibitory potency and duration of action compared to alkyl-substituted analogues .
Physicochemical Properties
- Crystallography : SHELXL refinement () confirms that bulky 8-substituents (e.g., piperidinylmethyl) influence crystal packing and solubility.
Q & A
Q. What synthetic strategies are optimal for preparing this compound, and how can reaction efficiency be validated?
The compound’s synthesis involves multi-step alkylation and substitution reactions. A recommended approach includes:
- Stepwise alkylation : Begin with a purine-2,6-dione core, introducing the 4-methylbenzyl group at position 7 via nucleophilic substitution under basic conditions (e.g., K₂CO₃/DMF) .
- Piperidinylmethyl incorporation : Use a Mannich-type reaction or reductive amination to attach the 4-methylpiperidine moiety at position 8 .
- Validation : Monitor reaction progress via TLC or LC-MS. Confirm regioselectivity using NOESY NMR to distinguish between N7 and N9 alkylation .
Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral signatures should researchers prioritize?
Q. How can solubility and formulation challenges be addressed for in vitro studies?
- Solvent screening : Test dimethyl sulfoxide (DMSO) for stock solutions, followed by dilution in PBS or cell culture media.
- Surfactants : Use poloxamers (e.g., Pluronic F-68) to improve aqueous dispersion if precipitation occurs .
- Stability assays : Perform LC-MS stability checks under physiological pH (7.4) and temperature (37°C) for 24–48 hours .
Q. What in vitro models are suitable for preliminary biological activity assessment?
- Enzyme inhibition : Screen against xanthine oxidase (relevant to purine analogs) or phosphodiesterases using fluorometric assays .
- Cell viability : Test cytotoxicity in HEK293 or HepG2 cells via MTT assays, with IC₅₀ determination .
- Target engagement : Use SPR or thermal shift assays to validate binding to hypothesized targets (e.g., adenosine receptors) .
Q. How can researchers optimize purification of this compound from complex reaction mixtures?
- Column chromatography : Use silica gel with gradient elution (e.g., 5–10% MeOH in CH₂Cl₂) to resolve polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to isolate high-purity crystals. Confirm via melting point analysis .
- HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for final polishing .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NOESY correlations) be resolved to confirm regiochemistry?
- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts for N7 vs. N9 alkylation isomers. Compare with experimental data .
- X-ray crystallography : If crystals are obtainable, resolve the structure to unambiguously assign substitution patterns .
- Isotopic labeling : Synthesize a ¹³C-labeled analog at the methylpiperidine group to track coupling constants in HSQC spectra .
Q. What strategies mitigate low yields in the final Mannich reaction step?
- Catalyst optimization : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to enhance imine formation .
- Microwave-assisted synthesis : Reduce reaction time and improve yields by 20–30% via controlled microwave heating (e.g., 100°C, 30 min) .
- Protecting groups : Temporarily protect the purine NH groups with Boc to prevent side reactions .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the 4-methylpiperidine moiety’s role?
- Analog synthesis : Prepare derivatives with varied piperidine substituents (e.g., 4-ethyl, 4-cyclohexyl) .
- Biological profiling : Test analogs against a panel of GPCRs (e.g., adenosine A₂A receptor) to correlate substituent bulk/hydrophobicity with activity .
- Molecular docking : Use AutoDock Vina to simulate binding poses and identify critical piperidine-target interactions .
Q. What analytical methods resolve discrepancies in purity assessments between HPLC and NMR?
Q. How can researchers design robust stability studies under physiological conditions?
- Protocol : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Sample at 0, 6, 12, 24 hours .
- Analytical tools : Use UPLC-PDA to track degradation (e.g., hydrolysis of the piperidinylmethyl group) .
- Kinetic modeling : Apply first-order kinetics to calculate half-life and guide formulation adjustments .
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